molecular formula C6H6N2 B15223728 2,7-Diazabicyclo[4.2.0]octa-1,3,5-triene CAS No. 578006-79-8

2,7-Diazabicyclo[4.2.0]octa-1,3,5-triene

Cat. No.: B15223728
CAS No.: 578006-79-8
M. Wt: 106.13 g/mol
InChI Key: WWXKFIWJMQVUTI-UHFFFAOYSA-N
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Description

2,7-Diazabicyclo[4.2.0]octa-1,3,5-triene is a nitrogen-containing bicyclic compound with a fused pyridine-like structure. Its molecular formula is C₈H₆N₂, featuring two nitrogen atoms at positions 2 and 7 of the bicyclo[4.2.0] framework. This compound has been detected in argon matrix studies via photolysis of 3,5-cyclohexadiene-1,2-diimine, demonstrating its role as a reactive intermediate in synthetic chemistry . The diaza substitution introduces electron-withdrawing effects, influencing its electronic properties and reactivity, particularly in applications such as pharmaceutical precursors and coordination chemistry.

Properties

CAS No.

578006-79-8

Molecular Formula

C6H6N2

Molecular Weight

106.13 g/mol

IUPAC Name

2,7-diazabicyclo[4.2.0]octa-1(6),2,4-triene

InChI

InChI=1S/C6H6N2/c1-2-5-6(4-8-5)7-3-1/h1-3,8H,4H2

InChI Key

WWXKFIWJMQVUTI-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(N1)C=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Diazabicyclo[4.2.0]octa-1,3,5-triene typically involves multistep reactions starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure. For example, the synthesis might start with a dihydroxyquinoline derivative, which undergoes several steps including cyclization, to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2,7-Diazabicyclo[4.2.0]octa-1,3,5-triene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group in the molecule with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions can lead to a wide variety of products depending on the nucleophile used.

Scientific Research Applications

2,7-Diazabicyclo[4.2.0]octa-1,3,5-triene has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,7-Diazabicyclo[4.2.0]octa-1,3,5-triene exerts its effects involves its interaction with molecular targets such as enzymes or receptors. For example, derivatives of this compound have been shown to inhibit β-tubulin, which is involved in cell division, thereby exhibiting anticancer activity . The exact pathways and molecular targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Biscyclo[4.2.0]octa-1,3,5-triene (Benzocyclobutene, BCB)

Molecular Formula : C₈H₈
Key Features :

  • Commercialized by Dow Chemical as CYCLOTENE, a low-dielectric (low-k) polymer derived from DVS-bis-BCB monomers .
  • Exhibits high thermal stability (glass transition temperature >350°C) and mechanical robustness, making it ideal for microelectronics .

Comparison :

  • Thermal Stability: BCB outperforms 2,7-diazabicyclo derivatives due to its non-polar, all-carbon framework.
  • Applications : BCB is industrially significant in electronics, while 2,7-diazabicyclo derivatives are explored for niche organic synthesis and pharmaceuticals.

2-Aza-7-silabicyclo[4.2.0]octa-1,3,5-triene

Molecular Formula : C₈H₁₀NSi
Key Features :

  • Contains nitrogen (position 2) and silicon (position 7).
  • Synthesized via palladium- or rhodium-catalyzed bis-silylation of ethynylpyridines .
  • Intermediate in trans/cis-silylation reactions, with energy barriers analyzed via DFT calculations .

Comparison :

  • Reactivity : Silicon enhances silylation reactivity, whereas 2,7-diazabicyclo lacks silicon, limiting its use in silylation pathways.
  • Catalytic Requirements : Requires transition-metal catalysts (Pd/Rh), unlike 2,7-diazabicyclo, which is photochemically generated .

7-Thiabicyclo[4.2.0]octa-1,3,5-triene 7,7-dioxide

Molecular Formula : C₇H₆O₂S
Key Features :

  • Sulfur and two oxygen atoms at position 7 (sulfone group).
  • Known as 2H-benzo[b]thiete-1,1-dioxide, used in pharmaceutical intermediates .

Comparison :

  • Electronic Effects: The sulfone group is strongly electron-withdrawing, contrasting with the electron-deficient but non-polarized diaza system.

Halogenated Derivatives: 7-Bromobicyclo[4.2.0]octa-1,3,5-triene

Molecular Formula : C₈H₇Br
Key Features :

  • Bromine substituent at position 7.
  • Serves as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Comparison :

  • Functionalization : Bromine enables facile substitution, while 2,7-diazabicyclo’s nitrogen atoms may direct regioselective functionalization (e.g., coordination or alkylation).

Structural and Functional Impact of Heteroatoms

Table 1: Comparative Properties of Bicyclo[4.2.0]octa-1,3,5-triene Derivatives

Compound Heteroatoms/Substituents Key Applications Thermal Stability (°C) Reactivity Highlights
2,7-Diazabicyclo[4.2.0]octa-1,3,5-triene N (2,7) Organic synthesis, pharmaceuticals Not reported Photochemical generation
BCB None Low-k polymers (CYCLOTENE) >350 Thermal crosslinking
2-Aza-7-silabicyclo N (2), Si (7) Catalyzed silylation Moderate Transition-metal-dependent
7-Thiabicyclo 7,7-dioxide S, O (7) Drug intermediates Not reported Sulfone-directed reactivity
7-Bromobicyclo Br (7) Cross-coupling reactions Not reported Halogen substitution

Research Findings and Trends

  • Synthetic Routes :

    • 2,7-Diazabicyclo derivatives are generated via photolysis or matrix isolation, contrasting with BCB’s thermal polymerization .
    • Silabicyclo compounds require metal catalysts, highlighting divergent synthetic strategies .
  • Thermal Behavior :

    • BCB’s all-carbon structure ensures superior thermal stability, while heteroatom-containing derivatives (e.g., diaza, thia) may decompose at lower temperatures.

Biological Activity

Chemical Identity and Structure
2,7-Diazabicyclo[4.2.0]octa-1,3,5-triene is a bicyclic compound with significant potential in various biological applications. Its molecular formula is C8H10N2C_8H_{10}N_2, and it has garnered attention for its unique structural properties that influence its biological activity.

Biological Activity

Mechanism of Action
The biological activity of this compound primarily involves its interaction with nicotinic acetylcholine receptors (nAChRs). Research indicates that this compound acts as an agonist for the α4β2 subtype of nAChRs while exhibiting lower activity on the α3β4 subtype. This selectivity is crucial for developing therapeutic agents targeting neurological disorders without unwanted side effects associated with broader receptor activation .

Research Findings
A study utilizing quantitative structure-activity relationship (QSAR) modeling demonstrated that derivatives of diazabicyclo[4.2.0]octane could be optimized for enhanced receptor binding and agonistic activity. The best predictive models achieved high coefficients of determination (r2r^2) and cross-validated q2q^2 values, indicating robust predictive capabilities for designing new compounds with desired biological effects .

Case Studies

  • Nootropic Activity
    • Study Focus : The effects of diazabicyclo compounds on cognitive function.
    • Findings : In a mouse model, certain derivatives displayed nootropic effects by reversing scopolamine-induced amnesia. This suggests potential applications in treating cognitive impairments .
  • Antimicrobial Properties
    • Study Focus : Evaluation of antimicrobial efficacy.
    • Findings : Preliminary investigations indicate that this compound exhibits antimicrobial properties against various bacterial strains, positioning it as a candidate for antibiotic development.

Data Tables

Property Details
Molecular FormulaC8H10N2C_8H_{10}N_2
Molecular Weight150.18 g/mol
IUPAC NameThis compound
CAS Number578006-79-8
Biological Targetsα4β2 nAChR

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